molecular formula C13H8BrNO4 B3904483 (2E)-1-(4-BROMOPHENYL)-3-(5-NITROFURAN-2-YL)PROP-2-EN-1-ONE CAS No. 23366-83-8

(2E)-1-(4-BROMOPHENYL)-3-(5-NITROFURAN-2-YL)PROP-2-EN-1-ONE

Cat. No.: B3904483
CAS No.: 23366-83-8
M. Wt: 322.11 g/mol
InChI Key: KFHJWWYSIYEQTP-FNORWQNLSA-N
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Description

(2E)-1-(4-BROMOPHENYL)-3-(5-NITROFURAN-2-YL)PROP-2-EN-1-ONE is a synthetic organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound is characterized by the presence of a bromine atom on one phenyl ring and a nitrofuran moiety on the other, connected by a propenone bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(4-BROMOPHENYL)-3-(5-NITROFURAN-2-YL)PROP-2-EN-1-ONE typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-bromobenzaldehyde and 5-nitrofuran-2-ylacetone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(4-BROMOPHENYL)-3-(5-NITROFURAN-2-YL)PROP-2-EN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine group.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a suitable base.

Major Products

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(2E)-1-(4-BROMOPHENYL)-3-(5-NITROFURAN-2-YL)PROP-2-EN-1-ONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-1-(4-BROMOPHENYL)-3-(5-NITROFURAN-2-YL)PROP-2-EN-1-ONE is not fully understood. it is believed to exert its effects through interactions with cellular proteins and enzymes. The nitrofuran moiety may play a role in generating reactive oxygen species (ROS), leading to oxidative stress and cell death in microbial or cancer cells. The bromophenyl group may enhance the compound’s binding affinity to specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-1-(4-CHLOROPHENYL)-3-(5-NITROFURAN-2-YL)PROP-2-EN-1-ONE
  • (2E)-1-(4-FLUOROPHENYL)-3-(5-NITROFURAN-2-YL)PROP-2-EN-1-ONE
  • (2E)-1-(4-METHOXYPHENYL)-3-(5-NITROFURAN-2-YL)PROP-2-EN-1-ONE

Uniqueness

The presence of the bromine atom in (2E)-1-(4-BROMOPHENYL)-3-(5-NITROFURAN-2-YL)PROP-2-EN-1-ONE distinguishes it from other similar compounds. Bromine’s larger atomic size and higher electronegativity compared to chlorine, fluorine, or methoxy groups can influence the compound’s reactivity, binding affinity, and overall biological activity.

Properties

IUPAC Name

(E)-1-(4-bromophenyl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrNO4/c14-10-3-1-9(2-4-10)12(16)7-5-11-6-8-13(19-11)15(17)18/h1-8H/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFHJWWYSIYEQTP-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C=CC2=CC=C(O2)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)/C=C/C2=CC=C(O2)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23366-83-8
Record name 2-Propen-1-one, 1-(4-bromophenyl)-3-(5-nitro-2-furanyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023366838
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2E)-1-(4-BROMOPHENYL)-3-(5-NITROFURAN-2-YL)PROP-2-EN-1-ONE
Reactant of Route 2
Reactant of Route 2
(2E)-1-(4-BROMOPHENYL)-3-(5-NITROFURAN-2-YL)PROP-2-EN-1-ONE

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